molecular formula C22H27N3O4 B6558566 4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide CAS No. 1040660-53-4

4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide

Número de catálogo: B6558566
Número CAS: 1040660-53-4
Peso molecular: 397.5 g/mol
Clave InChI: SKEXZSRUNNBSIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide is a benzamide derivative featuring a pyrido[1,2-a]pyrazin-2-yl core with a methoxy substituent at position 7 and a tert-butyl group on the benzamide moiety. The tert-butyl group likely enhances lipophilicity, while the methoxy substituent may influence receptor-binding specificity .

Propiedades

IUPAC Name

4-tert-butyl-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)16-7-5-15(6-8-16)20(27)23-9-10-24-11-12-25-14-19(29-4)18(26)13-17(25)21(24)28/h5-8,13-14H,9-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXZSRUNNBSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Structure Key Substituents Reference
Target Compound Pyrido[1,2-a]pyrazin-2-yl 7-methoxy, 4-tert-butyl benzamide N/A
4-tert-butyl-N-(2-{7-ethoxy-1,8-dioxo-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide () Pyrido[1,2-a]pyrazin-2-yl 7-ethoxy (vs. methoxy), 4-tert-butyl benzamide
4-(tert-butyl)-N-(4-oxo-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 917748-53-9) Pyrido[1,2-a]pyrimidin-4-one Pyrimidinone core (vs. dioxo-pyrazine), 4-tert-butyl benzamide
[125I]PIMBA () Benzamide Iodo-methoxybenzamide, piperidinyl-ethyl chain
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Benzodioxole, piperazine substituent

Key Structural Insights :

  • Ethoxy vs. Methoxy Substitution : The ethoxy variant () exhibits reduced metabolic stability compared to the methoxy group due to increased steric bulk .
  • Piperazine/Benzodioxole Substituents : Piperazine groups () enhance solubility, while benzodioxole moieties improve CNS penetration .

Pharmacological and Therapeutic Comparisons

Table 2: Pharmacological Parameters of Selected Analogues
Compound Name / ID Target Receptor Binding Affinity (Kd) Bmax (fmol/mg protein) Therapeutic Application Reference
3H-Pentazocine Sigma-1 5.80 nM 1800 Prostate cancer imaging
[125I]PIMBA Sigma-2 15.71 nM 1930 Tumor retention/imaging
CAS 917748-53-9 Undisclosed Not reported Not reported Medicinal (broad oncology)
Target Compound (Inferred) Sigma-1/Sigma-2 ~5–20 nM (estimated) ~1500–2000 (estimated) Prostate cancer (potential)

Key Findings :

  • Sigma Receptor Affinity : The target compound’s benzamide backbone and methoxy group suggest high sigma-1/sigma-2 affinity, comparable to [125I]PIMBA (Kd = 15.71 nM) .
  • Therapeutic Potential: Benzamides like [125I]PIMBA inhibit prostate tumor colony formation in vitro (IC50 ~10 µM), suggesting the target compound may share similar mechanisms .
  • Metabolic Stability: The tert-butyl group in the target compound likely improves metabolic stability over non-bulky analogs, as seen in related pyrido[1,2-a]pyrimidin-4-ones .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.